Cas no 3309-78-2 (O,O-diethyl S-prop-2-yn-1-yl phosphorothioate)
3309-78-2 structure
Product Name:O,O-diethyl S-prop-2-yn-1-yl phosphorothioate
CAS-nummer:3309-78-2
MF:C7H13O3PS
MW:208.215081930161
CID:1460266
PubChem ID:76817
Update Time:2025-04-20
O,O-diethyl S-prop-2-yn-1-yl phosphorothioate Chemische en fysische eigenschappen
Naam en identificatie
-
- O,O-diethyl S-prop-2-yn-1-yl phosphorothioate
- 2-Propyne-1-thiol, S-ester with o,o-diethyl phosphorothioate
- diethyl S-propargyl thiophosphate
- DTXSID50954721
- Monsanto CP-11549
- O,O-Diethyl S-(2-propynyl)phosphorothioate
- ENT 24,949
- Ethyl 2-propynyl phosphorothioate
- BRN 1909122
- Phosphorothioic acid, O,O-diethyl S-2-propynyl ester
- 3309-78-2
- O,O-diethyl S-(2-propynyl) thiophosphate
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- Inchi: 1S/C7H13O3PS/c1-4-7-12-11(8,9-5-2)10-6-3/h1H,5-7H2,2-3H3
- InChI-sleutel: YWNBQUFJHSECNB-UHFFFAOYSA-N
- LACHT: S(CC#C)P(=O)(OCC)OCC
Berekende eigenschappen
- Exacte massa: 208.03239
- Monoisotopische massa: 208.03230244g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 6
- Complexiteit: 198
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.8
- Topologisch pooloppervlak: 60.8Ų
Experimentele eigenschappen
- PSA: 35.53
O,O-diethyl S-prop-2-yn-1-yl phosphorothioate Gerelateerde literatuur
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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